molecular formula C18H14N4O3 B12375391 Hdac-IN-70

Hdac-IN-70

Cat. No.: B12375391
M. Wt: 334.3 g/mol
InChI Key: NDCTVLOOTQKGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hdac-IN-70 is a potent inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in the treatment of various diseases, particularly cancer and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hdac-IN-70 involves multiple steps, including the formation of key intermediates through reactions such as condensation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: Hdac-IN-70 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Comparison with Similar Compounds

Conclusion

Hdac-IN-70 is a potent and selective inhibitor of HDAC6 with significant potential in scientific research and therapeutic applications. Its unique properties and targeted mechanism of action make it a valuable tool in the study and treatment of various diseases.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

5-[2-oxo-2-(2-phenylbenzimidazol-1-yl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C18H14N4O3/c23-15(10-13-17(24)21-18(25)20-13)22-14-9-5-4-8-12(14)19-16(22)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,20,21,24,25)

InChI Key

NDCTVLOOTQKGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)CC4C(=O)NC(=O)N4

Origin of Product

United States

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